Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)-
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Overview
Description
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- is a non-proteinogenic α-amino acid. This compound is a derivative of homocysteine, where the thiol group is substituted with an oxo, imino, and butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- typically involves the reaction of homocysteine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the thiol group with the butylsulfonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a thiol group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alcohols are used for forming amides and esters.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- involves its interaction with various molecular targets. It can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4-(methylsulfonyl)-butanoic acid: Similar structure but with a methyl group instead of a butyl group.
2-amino-4-(S-butylsulfonimidoyl)butanoic acid: Contains a sulfonimidoyl group instead of a sulfonyl group.
Butanoic acid, 2-amino-4-(methylseleninyl)-, (2S)-: Contains a methylseleninyl group instead of a butylsulfonyl group.
Uniqueness
Butanoic acid, 2-amino-4-(butylsulfonyl)-, (2S)- is unique due to its butylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H17NO4S |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(2S)-2-amino-4-butylsulfonylbutanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-2-3-5-14(12,13)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
CBZDNNMUUYMNKV-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCS(=O)(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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